molecular formula C11H14O4 B7839290 2-Methoxy-4-(2-methoxyethoxy)benzaldehyde

2-Methoxy-4-(2-methoxyethoxy)benzaldehyde

Cat. No. B7839290
M. Wt: 210.23 g/mol
InChI Key: LBXZNSJXDHCJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(2-methoxyethoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidation Studies

The oxidation of various methoxy benzaldehydes, including 2-Methoxy-4-(2-methoxyethoxy)benzaldehyde, has been studied using benzimidazolium fluorochromate in an aqueous acetic acid medium. This research observed the formation of corresponding carboxylic acids and proposed a mechanism based on the observed kinetics (Malik, Asghar, & Mansoor, 2016).

Applications in Solid Phase Organic Synthesis

The compound has been investigated as a linker for solid-phase organic synthesis. Its use in the reductive amination of aldehydes attached to resins and subsequent conversion to secondary amides demonstrates its versatility in synthetic applications (Swayze, 1997).

Enzyme Catalyzed Asymmetric Synthesis

In enzymatic studies, benzaldehyde lyase catalyzed the formation of various derivatives using 2-Methoxy-4-(2-methoxyethoxy)benzaldehyde as a substrate. This research provides insight into enzymatic reaction engineering and the development of reactor concepts for preparative synthesis (Kühl et al., 2007).

Optical Properties in Aluminum and Zinc Complexes

The synthesis and investigation of aluminum and zinc complexes using 2-Methoxy-4-(2-methoxyethoxy)benzaldehyde-derived ligands reveal insights into their spectroscopic, thermal, and optical properties. This research contributes to the understanding of material properties for potential technological applications (Barberis & Mikroyannidis, 2006).

Crystallography and Spectroscopy

Studies in crystallography and spectroscopy have examined the intra- and intermolecular interactions of 2-methoxy-benzaldehyde. This research provides valuable insights into the molecular structure and behavior of this compound in different states (Ribeiro-Claro, Drew, & Félix, 2002).

Oxidation Reaction Mechanisms

Research into the oxidation mechanisms of methoxy-substituted benzaldehydes has contributed to distinguishing between different types of oxidants and their reaction pathways. These studies enhance our understanding of organic chemistry reaction mechanisms (Lai, Lepage, & Lee, 2002).

Enantioselective Carboligation

Benzaldehyde lyase has been utilized to catalyze the carboligation of aromatic aldehydes, including 2-Methoxy-4-(2-methoxyethoxy)benzaldehyde, to produce enantiomerically enriched products. This research highlights the potential of enzymes in asymmetric synthesis (Demir, Seşenoğlu, Dünkelmann, & Müller, 2003).

properties

IUPAC Name

2-methoxy-4-(2-methoxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-5-6-15-10-4-3-9(8-12)11(7-10)14-2/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXZNSJXDHCJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(2-methoxyethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.